

Structure of Methyl 6-chloropyridazine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-chloropyridazine-3-carboxylate

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An In-depth Technical Guide to **Methyl 6-chloropyridazine-3-carboxylate**

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and agricultural science. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in drug discovery, appearing in numerous pharmacologically active agents.^{[1][2]} This compound, featuring a reactive chlorine atom and an ester functional group, acts as a key intermediate for synthesizing a diverse range of molecules with potential therapeutic and practical applications, including anti-tumor, lipid-lowering, and insecticidal activities.^{[3][4]} This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a pyridazine ring substituted with a chlorine atom at position 6 and a methyl carboxylate group at position 3.

Caption: Chemical structure of **Methyl 6-chloropyridazine-3-carboxylate**.

The key physicochemical properties of **Methyl 6-chloropyridazine-3-carboxylate** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	methyl 6-chloropyridazine-3-carboxylate	[5]
CAS Number	65202-50-8	[5]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[5] [6]
Molecular Weight	172.57 g/mol	[5]
Appearance	White to Brown powder/crystal	[7]
Melting Point	145.0 to 155.0 °C	[7]
SMILES	COC(=O)C1=NN=C(C=C1)Cl	[5]
InChIKey	FPKXYXKLOWAIOX-UHFFFAOYSA-N	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Methyl 6-chloropyridazine-3-carboxylate**. While a complete public dataset is not available, the expected spectral characteristics based on its structure are outlined below. Documentation such as NMR, HPLC, and LC-MS can often be requested from commercial suppliers.[\[8\]](#)[\[9\]](#)

Technique	Expected Characteristics
¹ H NMR	The spectrum is expected to show two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring, and a singlet around δ 3.9-4.1 ppm for the methyl ester protons. The coupling constants for the aromatic protons would be characteristic of an ortho-coupling.
¹³ C NMR	The spectrum should display six distinct carbon signals: one for the methyl group (around 53 ppm), one for the ester carbonyl (around 165 ppm), and four for the pyridazine ring carbons (in the 120-160 ppm range). The carbon attached to the chlorine atom would be significantly shifted.
Infrared (IR)	Key absorption bands would include C=O stretching for the ester group (around 1720-1740 cm^{-1}), C=N and C=C stretching vibrations from the aromatic ring (in the 1400-1600 cm^{-1} region), and a C-Cl stretching band (typically 600-800 cm^{-1}). ^[10]
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak (M^+) at m/z corresponding to the molecular weight (172.57). A characteristic isotopic pattern for one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio) would be a key identifier.

Synthesis and Experimental Protocols

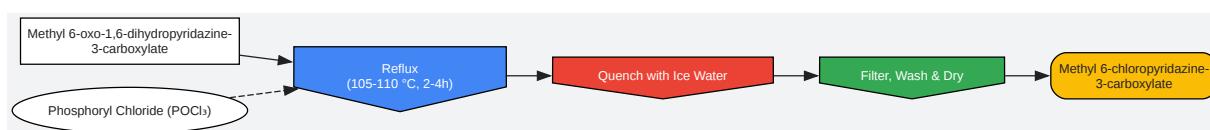
Several synthetic routes to **Methyl 6-chloropyridazine-3-carboxylate** have been reported. A common method involves the chlorination of a pyridazinone precursor. Another scalable synthesis starts from ethyl levulinate, proceeding through a six-step process.^[3]

A representative experimental protocol for the synthesis via chlorination is detailed below.

Experimental Protocol: Synthesis from Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

This procedure describes the chlorination of the pyridazinone ring using a standard chlorinating agent like phosphoryl chloride (POCl_3).

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1 equivalent).
- **Addition of Reagent:** Carefully add an excess of phosphoryl chloride (POCl_3) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent.
- **Heating:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess phosphoryl chloride under reduced pressure.
- **Isolation:** Cautiously pour the residue into a beaker containing crushed ice and water. A solid precipitate will form.
- **Purification:** Collect the solid product by filtration. Wash the precipitate sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with deionized water.
- **Drying:** Dry the purified solid in a vacuum oven to afford the final product, **Methyl 6-chloropyridazine-3-carboxylate**. A yield of 79% has been reported for this step.[4]



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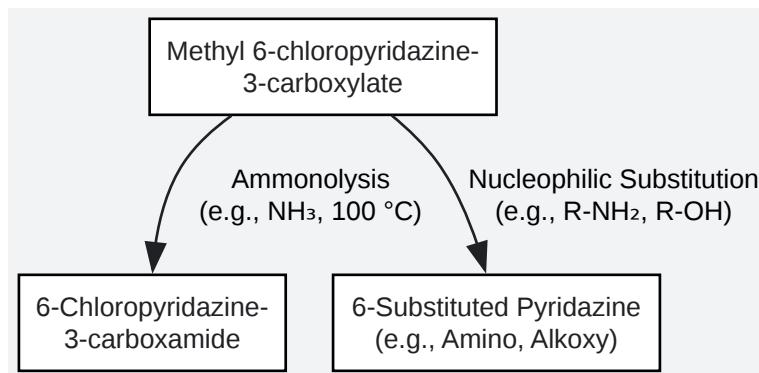
Caption: Workflow for the synthesis of **Methyl 6-chloropyridazine-3-carboxylate**.

Reactivity and Applications

The chemical reactivity of **Methyl 6-chloropyridazine-3-carboxylate** is dominated by its two functional groups.

- Nucleophilic Aromatic Substitution: The chlorine atom at the C6 position is susceptible to displacement by various nucleophiles. This reaction is fundamental to its utility, allowing for the introduction of diverse substituents such as amines, alcohols, and thiols to build more complex molecular scaffolds.[10]
- Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with amines.[11] This provides another handle for molecular elaboration.

These reactions make it a valuable precursor for creating libraries of compounds for screening in drug discovery and agrochemical development. For instance, it is a direct precursor to 6-Chloropyridazine-3-carboxamide, another important chemical intermediate.[11]



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Caption: Key reaction pathways for **Methyl 6-chloropyridazine-3-carboxylate**.

Safety and Handling

Methyl 6-chloropyridazine-3-carboxylate is classified as hazardous. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and lab coats, should be worn during handling.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
H302	Harmful if swallowed

Table data sourced from PubChem GHS classifications.[\[5\]](#)

Conclusion

Methyl 6-chloropyridazine-3-carboxylate is a versatile and valuable intermediate in synthetic organic chemistry. Its straightforward synthesis and the differential reactivity of its chloro and ester functionalities provide a robust platform for the development of novel compounds with significant potential in pharmacology and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists leveraging this compound in their research and development endeavors.

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